molecular formula C19H10O2 B1199405 10-Oxabenzo[def]chrysen-9-one

10-Oxabenzo[def]chrysen-9-one

Cat. No.: B1199405
M. Wt: 270.3 g/mol
InChI Key: NHGPSFSQAVBCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Oxabenzo[def]chrysen-9-one is a polycyclic aromatic compound identified as a metabolite in the bacterial degradation pathway of the environmental pollutant Benzo[a]pyrene (BaP) . Research indicates that it is a key intermediate formed during the bacterial degradation of BaP by microorganisms such as Mycobacterium vanbaalenii PYR-1 . This organism initiates the breakdown of the high-molecular-weight PAH through dioxygenase enzymes, leading to the formation of dihydrodiol intermediates. The subsequent dehydrogenation and oxidative cleavage of these dihydrodiols, particularly the cis-4,5-dihydrodiol, can result in the formation of this compound . Its specific research value lies in its role as a marker in the metabolic pathway that transforms persistent PAHs into simpler, less harmful compounds like chrysene derivatives . This makes it a compound of significant interest in environmental microbiology and bioremediation studies, particularly for investigating the microbial breakdown of recalcitrant and carcinogenic pollutants in contaminated soils and sediments . As a reference standard, it facilitates the study of PAH degradation mechanisms and the potential for using microorganisms in bioaugmentation strategies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H10O2

Molecular Weight

270.3 g/mol

IUPAC Name

pyreno[1,2-b]pyran-9-one

InChI

InChI=1S/C19H10O2/c20-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(19(14)21-16)18(13)17(11)12/h1-10H

InChI Key

NHGPSFSQAVBCRE-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4OC(=O)C=C5)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4OC(=O)C=C5)C=C2

Origin of Product

United States

Elucidation of Biochemical Formation Pathways for 10 Oxabenzo Def Chrysen 9 One

Biotransformation of Parent Polycyclic Aromatic Hydrocarbons

The biotransformation of complex aromatic compounds like PAHs is a key process in their environmental degradation. Certain microorganisms have evolved sophisticated enzymatic systems to utilize these hydrocarbons as a source of carbon and energy.

Specificity of Benzo[a]pyrene (B130552) as a Precursor Molecule

Scientific studies have identified 10-Oxabenzo[def]chrysen-9-one as a novel metabolite derived specifically from the biotransformation of benzo[a]pyrene. nih.govmdpi.com Benzo[a]pyrene, a five-ring PAH, serves as the parent molecule that undergoes initial enzymatic attack, leading to a cascade of reactions that result in the formation of this unique benzocoumarin-type compound. nih.gov While microorganisms can degrade a wide range of PAHs, the specific structure of benzo[a]pyrene is the direct precursor to this compound in the documented biochemical pathways. nih.govresearchgate.net

Role of Microbial Enzymatic Systems (e.g., Mycobacterium vanbaalenii PYR-1)

The bacterium Mycobacterium vanbaalenii PYR-1 is a well-studied organism known for its remarkable ability to degrade and transform a variety of high-molecular-weight PAHs, including benzo[a]pyrene. nih.govgavinpublishers.comasm.org This bacterium, originally isolated from oil-contaminated sediments, possesses a versatile enzymatic system capable of initiating the breakdown of the stable aromatic structure of benzo[a]pyrene. nih.govasm.org Research has shown that when M. vanbaalenii PYR-1 is cultured in the presence of benzo[a]pyrene, it produces several metabolic intermediates, with this compound being one of the identified products. nih.govresearchgate.netresearchgate.netresearchgate.net The biotransformation of benzo[a]pyrene by this bacterium is considered a detoxification process, as the resulting metabolites, including this compound, are unlikely to be carcinogenic. nih.gov

Initial Enzymatic Attack Mechanisms

The initial step in the microbial degradation of benzo[a]pyrene is the introduction of oxygen atoms into the aromatic ring system. This is accomplished by powerful oxidative enzymes that overcome the molecule's inherent stability.

Dioxygenase and Monooxygenase Catalysis on Aromatic Ring Systems

M. vanbaalenii PYR-1 initiates its attack on the benzo[a]pyrene molecule using both dioxygenase and monooxygenase enzymes. nih.govresearchgate.netresearchgate.net These enzymes catalyze the incorporation of molecular oxygen into the PAH structure. Dioxygenases introduce two oxygen atoms, typically forming an unstable cyclic peroxide that is rapidly converted to a cis-dihydrodiol. mdpi.com Monooxygenases, on the other hand, introduce a single oxygen atom, often forming an epoxide which can then be hydrolyzed to a trans-dihydrodiol. nih.govresearchgate.net The presence of both cis- and trans-dihydrodiol metabolites in cultures of M. vanbaalenii PYR-1 confirms the activity of both enzyme types in the degradation of benzo[a]pyrene. nih.gov

Regioselectivity of Oxygenation at Specific Carbon Positions (e.g., C-9,10)

The enzymatic attack on benzo[a]pyrene by M. vanbaalenii PYR-1 is regioselective, meaning it occurs at specific, preferred positions on the molecule. nih.govmdpi.com The formation of this compound is the result of an initial dioxygenase attack specifically at the C-9 and C-10 positions of the benzo[a]pyrene molecule. nih.govmdpi.comresearchgate.net While the bacterium also oxidizes other sites, such as the C-4,5 and C-11,12 positions, which lead to different metabolic products, the C-9,10 oxidation initiates the specific pathway for the formation of the target lactone. nih.govresearchgate.netresearchgate.net This regioselectivity is a crucial determinant of the final metabolic profile.

Intermediate Metabolite Formation and Cascade Mechanisms

Following the initial oxygenation, a sequence of enzymatic reactions transforms the initial product into the final stable metabolite.

The proposed biochemical cascade for the formation of this compound begins with the dioxygenation at the C-9,10 bond of benzo[a]pyrene, which produces the intermediate benzo[a]pyrene cis-9,10-dihydrodiol. nih.govmdpi.comresearchgate.net This dihydrodiol then undergoes dehydration to form the corresponding dihydroxy intermediate, 9,10-dihydroxybenzo[a]pyrene. nih.gov

Subsequently, the aromatic ring is cleaved through a meta-cleavage mechanism. nih.gov This ring-fission step is thought to produce a hypothetical intermediate, cis-4-(8-hydroxypyren-7-yl)-2-oxobut-3-enoic acid or its isomer, cis-4-(7-hydroxypyrene-8-yl)-2-oxobut-3-enoic acid. nih.govmdpi.comresearchgate.net The final step in the sequence is an intramolecular aromatic-ring closure, a lactonization reaction, which results in the formation of the stable end-product, this compound. nih.gov

Table 1: Major Metabolites Identified from the Biotransformation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1

This table summarizes the key products formed during the metabolism of benzo[a]pyrene by the enzymatic system of M. vanbaalenii PYR-1, as identified in scientific literature. nih.govresearchgate.netresearchgate.net

Metabolite NamePosition of Initial AttackType of Product
cis-4,5-Dihydroxy-4,5-dihydrobenzo[a]pyreneC-4,5cis-Dihydrodiol
cis-11,12-Dihydroxy-11,12-dihydrobenzo[a]pyreneC-11,12cis-Dihydrodiol
trans-11,12-Dihydroxy-11,12-dihydrobenzo[a]pyreneC-11,12trans-Dihydrodiol
This compoundC-9,10Lactone/Ring Cleavage
4-Formylchrysene-5-carboxylic acidC-4,5ortho-Ring Cleavage
Chrysene-4,5-dicarboxylic acidC-4,5ortho-Ring Cleavage
Hydroxymethoxy and dimethoxy derivativesMultipleDetoxification

Dihydrodiol Intermediates and their Stereochemical Configurations

The initial step in the formation of this compound involves the dioxygenation of the benzo[a]pyrene molecule. nih.govasm.org Specifically, the enzymatic attack occurs at the C-9 and C-10 positions of the benzo[a]pyrene ring. nih.govasm.org This reaction is catalyzed by a dioxygenase, leading to the formation of a cis-dihydrodiol intermediate, namely benzo[a]pyrene cis-9,10-dihydrodiol. nih.govasm.org

In studies with Mycobacterium vanbaalenii PYR-1, other dihydrodiol intermediates are also formed from benzo[a]pyrene, highlighting the stereo- and regioselectivity of the bacterial oxygenases. asm.orgnih.gov For instance, the organism produces cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene (benzo[a]pyrene cis-4,5-dihydrodiol) and both cis- and trans-11,12-dihydro-11,12-dihydroxybenzo[a]pyrene. nih.gov The stereochemical configuration of these intermediates is crucial for the subsequent steps in the metabolic pathway. Chiral stationary-phase HPLC analysis has revealed the specific enantiomeric composition of these dihydrodiols. nih.govnih.gov

Dihydrodiol PrecursorEnantiomeric CompositionOptical Purity
Benzo[a]pyrene cis-4,5-dihydrodiol30% 4S,5R and 70% 4R,5SNot 100%
Benzo[a]pyrene cis-11,12-dihydrodiol11S,12R100%
Benzo[a]pyrene trans-11,12-dihydrodiolEqual mixture of 11S,12S and 11R,12RRacemic mixture

Data derived from studies on Mycobacterium vanbaalenii PYR-1. nih.govnih.gov

Dehydration and Dihydroxy Intermediate Formation

Following the initial dioxygenation, the benzo[a]pyrene cis-9,10-dihydrodiol undergoes dehydration. nih.govoup.com This process leads to the formation of a dihydroxy intermediate. nih.govoup.com This step is a critical precursor to the subsequent ring-opening reaction.

Aromatic Ring Fission and Rearrangement

The central part of the biochemical pathway involves the cleavage of one of the aromatic rings of the dihydroxy intermediate.

Meta-Cleavage Pathways Leading to Open-Chain Intermediates

The dihydroxy intermediate is susceptible to meta-cleavage, an enzymatic process that opens the aromatic ring adjacent to the two hydroxyl groups. nih.govnih.gov This reaction results in the formation of an open-chain intermediate. nih.govoup.com In the case of benzo[a]pyrene degradation by Mycobacterium sp. strain RJGII-135, a meta-ring fission product was tentatively identified as cis-4-(8-hydroxypyren-7-yl)-2-oxobut-3-enoic acid. nih.gov The meta-cleavage pathway is a common strategy employed by bacteria for the degradation of aromatic compounds. nih.govunesp.br

Subsequent Intramolecular Aromatic-Ring Closure Mechanisms

The open-chain intermediate formed through meta-cleavage then undergoes a subsequent intramolecular aromatic-ring closure. nih.govoup.com This spontaneous or enzymatically catalyzed cyclization leads to the formation of the stable lactone structure of this compound. nih.govoup.com This type of intramolecular cyclization is a key step in the formation of similar benzocoumarin-type metabolites observed in the degradation of other PAHs, such as anthracene. nih.govoup.com

Stereochemical and Regiochemical Control in Biocatalytic Synthesis

The biocatalytic synthesis of this compound is under strict stereochemical and regiochemical control, dictated by the enzymes of the host organism.

Enantiomeric Composition of Dihydrodiol Precursors

The enantiomeric composition of the initial dihydrodiol precursors plays a pivotal role in determining the final product. The oxygenases in M. vanbaalenii PYR-1 exhibit a high degree of stereo- and regioselectivity. nih.govnih.gov For instance, the benzo[a]pyrene cis-11,12-dihydrodiol is produced with 100% optical purity, having an 11S,12R conformation. nih.govnih.gov In contrast, the benzo[a]pyrene cis-4,5-dihydrodiol is a mixture of 4S,5R and 4R,5S enantiomers. nih.govnih.gov This enzymatic selectivity ensures that the correct stereoisomer of the dihydrodiol is formed, which then dictates the stereochemistry of the subsequent intermediates and the final lactone product.

Influence of Enzyme Active Site Topology on Product Selectivity

The biochemical synthesis of this compound from benzo[a]pyrene is a highly selective process mediated by specific bacterial enzyme systems. The selectivity of this transformation, which favors the formation of a specific lactone product over numerous other potential metabolites, is fundamentally governed by the three-dimensional structure and chemical environment of the enzyme's active site. In bacteria such as Mycobacterium vanbaalenii PYR-1, the initial and rate-limiting step is catalyzed by a class of enzymes known as Ring-Hydroxylating Dioxygenases (RHDs), which dictate the metabolic fate of the benzo[a]pyrene substrate. unesp.brtandfonline.com

Role of Active Site Size and Accessibility

The ability of an RHD to process a large, high-molecular-weight polycyclic aromatic hydrocarbon (PAH) like benzo[a]pyrene is critically dependent on the volume of its active site cavity and the dimensions of the channel leading to it. asm.org Enzymes that specialize in the degradation of smaller aromatic compounds often possess active sites that are too small or sterically hindered to accommodate the five-ring structure of benzo[a]pyrene. researchgate.net

In contrast, RHDs from M. vanbaalenii PYR-1, such as the NidAB and NidA3B3 systems, have been identified as having some of the largest substrate-binding pockets among known RHDs. asm.orgresearchgate.net This structural feature is a prerequisite for accepting high-molecular-weight PAHs and is essential for the initial binding event that precedes catalysis. asm.org Research has shown that the topology and volume of the substrate-binding site in these mycobacterial enzymes show high similarity to other RHDs known for their preference for large PAHs. nih.gov

Table 1: Comparison of Ring-Hydroxylating Dioxygenases (RHDs) and the Influence of Active Site Properties on Substrate Specificity

Enzyme System (Organism)Preferred Substrate(s)Active Site CharacteristicsActivity on Benzo[a]pyrene (BaP)Reference
NidAB (M. vanbaalenii PYR-1)Pyrene (B120774), Benzo[a]pyreneLarge substrate-binding pocket; accommodates HMW PAHs.Active; initiates degradation leading to various products including the precursor for this compound. asm.org
NidA3B3 (M. vanbaalenii PYR-1)FluorantheneLarge substrate-binding pocket, slightly different specificity from NidAB.Active, but with lower conversion rates than for fluoranthene. asm.org
FlnA (Sphingobium sp. FB3) - Wild TypeFluorantheneBulky Phe223 residue at active site entrance creates steric constraint.Negligible activity. acs.orgsci-hub.se
FlnA (Sphingobium sp. FB3) - F223L MutantFluoranthene, Benzo[a]pyreneSmaller Leu223 residue increases accessibility of the catalytic site.Significantly enhanced activity. acs.orgsci-hub.se
Naphthalene Dioxygenase (Pseudomonas sp. C18)NaphthaleneSmaller active site, but molecular docking shows it can accommodate BaP.Predicted to bind BaP with good affinity. mdpi.comresearchgate.net

Influence of Key Amino Acid Residues on Regioselectivity

Once benzo[a]pyrene is bound within the active site, its precise orientation relative to the catalytic non-heme iron center determines the regioselectivity of the dioxygenation—that is, which specific carbon-carbon bond is attacked by molecular oxygen. The formation of this compound specifically requires an initial attack at the C-9,10 position of benzo[a]pyrene. unesp.br

This precise positioning is not random but is orchestrated by a network of interactions between the substrate and specific amino acid residues lining the active site pocket. nih.gov Structural analyses of various RHDs have revealed that aromatic amino acids, such as phenylalanine, tryptophan, and histidine, play a crucial role. asm.org These residues can engage in hydrophobic and π-stacking interactions with the aromatic rings of the PAH substrate, effectively locking it into a specific orientation. mdpi.com

In the NidA and NidA3 systems of M. vanbaalenii PYR-1, a spatially conserved motif of three phenylalanine residues (e.g., Phe-193, Phe-347, and Phe-353 in NidA) appears to be critical. asm.org These residues are thought to hold the planar PAH substrate within the optimal reactive distance and angle from the catalytic iron atom, thereby directing the oxygen attack to a specific bond. asm.org The subtle differences in the positioning and identity of these and other nearby residues between different RHDs account for their varying product profiles from the same substrate. The orientation of the substrate is the primary determinant of product regioselectivity. nih.gov If the active site topology favors binding benzo[a]pyrene in an orientation that presents the C-9,10 bond to the activated oxygen species, the subsequent enzymatic reactions can proceed via meta-cleavage to form the characteristic lactone structure of this compound. unesp.broup.com

Table 2: Key Amino Acid Residues in Dioxygenase Active Sites and Their Role in Product Selectivity

Enzyme/FamilyKey Residue(s)Location/RoleEffect on SelectivityReference
NidA/NidA3 (M. vanbaalenii)Phe-Phe-Phe motif (e.g., F193, F347, F353 in NidA)Lining the active site pocket.Positions large PAH substrates via hydrophobic and π-stacking interactions, controlling substrate orientation and regioselectivity of attack. asm.org
Naphthalene Dioxygenase (NDO)Phe352Deep within the active site.Crucial for controlling substrate orientation. Mutating this residue (e.g., to Val) alters how substrates like phenanthrene (B1679779) bind, changing the resulting product. nih.govresearchgate.net
Naphthalene Dioxygenase (Pseudomonas sp. C18)Phe202, Phe224, His208Catalytic pocket.Engage in π-stacking interactions with PAHs, selecting for the shape of the substrate and influencing binding mode. Phe224 is a key interacting residue for benzo[a]pyrene. mdpi.comub.ac.id
FlnA (Sphingobium sp. FB3)Phe223Entrance to the active site.Acts as a steric gatekeeper, restricting access for large substrates like benzo[a]pyrene. acs.orgsci-hub.se

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 10 Oxabenzo Def Chrysen 9 One

Chromatographic Separation Techniques for Metabolite Isolation

The isolation of 10-Oxabenzo[def]chrysen-9-one from complex biological matrices is a critical first step in its structural analysis. High-performance liquid chromatography (HPLC) has been the primary tool for this purpose, utilizing different column chemistries to achieve separation and purification.

In the study of benzo[a]pyrene (B130552) metabolism by the bacterium Mycobacterium vanbaalenii PYR-1, reversed-phase HPLC was instrumental in separating various metabolic intermediates from the culture media. nih.govresearchgate.netgrafiati.com This technique separates molecules based on their hydrophobicity, with nonpolar compounds like this compound interacting more strongly with the nonpolar stationary phase. Researchers were able to successfully isolate this compound along with other major metabolites, such as cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene and cis-11,12-dihydro-11,12-dihydroxybenzo[a]pyrene, after 96 hours of incubation. nih.govresearchgate.netnih.gov The separated fractions were then collected for further characterization by spectroscopic methods. nih.gov

While this compound itself is not chiral, its precursor metabolites, the dihydrodiols of benzo[a]pyrene, are. Chiral stationary-phase HPLC was a crucial technique for resolving the different stereoisomers of these precursors. nih.govresearchgate.netnih.gov For instance, this method was used to determine the enantiomeric composition of benzo[a]pyrene cis-4,5-dihydrodiol, revealing a mixture of 30% (4S,5R) and 70% (4R,5S) absolute stereochemistry. nih.govresearchgate.netasm.org Furthermore, it was demonstrated that the benzo[a]pyrene cis-11,12-dihydrodiol formed had an 11S,12R conformation with 100% optical purity. nih.govresearchgate.netnih.gov This detailed stereochemical analysis provides insight into the stereo- and regioselectivity of the enzymatic reactions leading to the formation of intermediates in the pathway that can produce this compound. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (HPLC) for Fractionation

Molecular Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was essential for the definitive structural elucidation of this compound, providing detailed information about the arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for characterizing aromatic compounds. In ¹H NMR, the chemical shift of each proton provides information about its electronic environment. Protons on an aromatic ring are typically deshielded and appear at higher chemical shifts (downfield). The coupling constants (J-values) between adjacent protons reveal their connectivity. For this compound, the ¹H NMR spectrum displayed distinct signals for each of its ten protons, consistent with a complex polycyclic aromatic structure. nih.gov

Table 1: ¹H NMR Assignments and Coupling Constants for this compound

Proton AssignmentChemical Shift (ppm)Coupling Constant (Hz)
H86.69J7,8 = 9.5
H28.12J2,3 = 7.5
H48.13J4,5 = 9.0
H58.17
H38.30
H18.35J1,2 = 7.7
H78.43J7,8 = 9.5
H68.50
H118.63J11,12 = 9.0

Data sourced from Moody et al. (2004). nih.gov

To confirm the proposed structure and the specific arrangement of the aromatic rings, advanced NMR experiments were conducted. Homonuclear decoupling experiments were used to simplify the complex ¹H NMR spectrum and confirm the coupling relationships between protons. More importantly, Nuclear Overhauser Effect (NOE) experiments were performed to establish through-space proximity between protons. These experiments conclusively showed that there were no protons located at the C-9 and C-10 positions. nih.gov This finding was critical in confirming the lactone (benzocoumarin-like) structure, where the C-9 position is part of a carbonyl group and the C-10 position is an oxygen-linked carbon within the heterocyclic ring. nih.govnih.gov

Principles of Proton and Carbon NMR for Aromatic Systems

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry was employed to determine the molecular weight and elemental composition of the isolated metabolite, as well as to gain insight into its structure through fragmentation analysis. nih.govnih.govresearchgate.net The mass spectral data for the metabolite, identified as peak IV in the chromatographic separation, were consistent with the proposed structure of this compound. nih.gov The molecular formula is C₁₉H₁₀O₂. uni.lu Predicted mass spectrometry data indicates a monoisotopic mass of 270.06808 Da. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z (mass-to-charge ratio)
[M+H]⁺271.07536
[M+Na]⁺293.05730
[M+NH₄]⁺288.10190
[M-H]⁻269.06080

Data sourced from PubChemLite. uni.lu

The combination of its molecular weight and the structural details provided by NMR allowed for the unambiguous identification of the compound as this compound, a novel metabolite formed through the bacterial degradation of benzo[a]pyrene. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques integral to the mass spectrometric analysis of medium-polarity compounds like this compound. These methods are adept at generating intact molecular ions from analytes, which is crucial for determining molecular weight with high accuracy.

ESI is particularly suited for polar and semi-polar molecules, generating ions directly from a liquid phase. For this compound (monoisotopic mass: 270.06808 Da), ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 271.075, or other adducts depending on the solvent system used. ebi.ac.ukuni.lu For instance, the presence of sodium or potassium salts in the mobile phase can lead to the formation of [M+Na]⁺ and [M+K]⁺ adducts. uni.lu The choice of ionization mode (positive or negative) is critical; while positive mode detection of protonated or sodiated molecules is common, negative ion mode could detect the deprotonated molecule [M-H]⁻ at m/z 269.061. uni.lu

APCI serves as a valuable alternative to ESI, especially for less polar, thermally stable molecules that are volatile enough to be vaporized in a heated nebulizer. jeolusa.com Ionization in APCI occurs in the gas phase through proton transfer or charge exchange reactions with reagent gas ions, often leading to strong [M+H]⁺ signals with potentially less adduct formation and reduced susceptibility to matrix effects compared to ESI. researchgate.net While specific comparative studies on this compound are not available, the analysis of other polycyclic aromatic hydrocarbon (PAH) metabolites often employs both techniques to ensure robust detection and characterization. nih.gov

Below is a table of predicted mass-to-charge ratios (m/z) for various adducts of this compound that could be observed using these techniques.

Table 1: Predicted Mass-to-Charge Ratios for this compound Adducts in Mass Spectrometry This table outlines the theoretical m/z values for common adducts of this compound, which are instrumental for its identification via ESI-MS or APCI-MS. Data is derived from computational predictions. uni.lu

Adduct TypeIon FormulaPredicted m/z
Protonated[M+H]⁺271.07536
Sodiated[M+Na]⁺293.05730
Ammoniated[M+NH₄]⁺288.10190
Potassiated[M+K]⁺309.03124
Deprotonated[M-H]⁻269.06080
Molecular Ion[M]⁺˙270.06753

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing characteristic fragmentation patterns that act as a structural fingerprint for a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 271) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. jeolusa.comuni-saarland.de The resulting product ion spectrum is unique to the molecule's structure.

While detailed MS/MS fragmentation studies for this compound are not extensively published, the structure allows for predictions of likely fragmentation pathways. The lactone (cyclic ester) functional group is a key feature. A characteristic fragmentation for lactones is the neutral loss of carbon monoxide (CO; 28 Da), which would result in a fragment ion at m/z 243. Another potential fragmentation is the loss of the entire formyl group (CHO; 29 Da) or the lactone bridge as CO₂ (44 Da). The stability of the polycyclic aromatic core means that fragmentations directly involving the ring system, such as retro-Diels-Alder reactions or cleavage of the aromatic rings, would require higher collision energies. libretexts.org

Even without a dedicated MS/MS instrument, "in-source" fragmentation can be utilized. jeolusa.commdpi.com By increasing the cone voltage or fragmentor voltage in the ion source of a single quadrupole mass spectrometer, fragmentation can be induced before mass analysis. jeolusa.comusp.org This technique can reveal key structural fragments, such as the loss of CO, aiding in the confirmation of the compound's identity. The original study identifying this metabolite reported a molecular ion at m/z 270, consistent with its molecular formula C₁₉H₁₀O₂. asm.org

Complementary Spectroscopic and Diffraction Techniques for Solid-State Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides highly accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.

For X-ray analysis to be applicable, the compound must first be isolated in a pure, crystalline form of suitable quality. A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals no deposited crystal structure for this compound. cam.ac.uknih.gov Therefore, at present, there is no publicly available experimental data from X-ray crystallography detailing its precise molecular geometry. The structural elucidation of this compound relies on the combination of mass spectrometry and spectroscopic techniques like NMR and UV-Vis, as described in the literature. asm.org

Computational and Theoretical Investigations of 10 Oxabenzo Def Chrysen 9 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. wikipedia.orgaspbs.com These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide insights into molecular orbitals, ground state properties, and reactivity. nih.govrsc.org

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. frontiersin.org It is often employed to analyze molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. researchgate.net

Currently, there are no specific studies in the available literature that detail a DFT analysis of the molecular orbitals of 10-Oxabenzo[def]chrysen-9-one. Such an analysis would be valuable for understanding its chemical behavior and potential interactions. For related polycyclic aromatic compounds, DFT has been used to explore structure-property relationships and the effects of heteroatom substitution on electronic properties. beilstein-journals.orgmdpi.comresearchgate.net

Ab Initio Methods for Ground State Properties

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the inclusion of experimental data. psu.eduaps.org These methods are used to determine the ground state properties of molecules, providing a fundamental understanding of their stability and structure. grafiati.com

Specific ab initio calculations for the ground state properties of this compound have not been found in the reviewed literature. While ab initio methods have been applied to study the ground-state properties of related structures like chrysene (B1668918) heterodimers researchgate.net and other Laves phase compounds mdpi.com, dedicated research on this particular lactone is absent.

Molecular Modeling of Intermediates and Transition States in Biotransformation

Molecular modeling techniques are instrumental in elucidating the mechanisms of chemical and biological transformations. mdpi.com They can be used to map reaction pathways, calculate energy profiles, and predict the spectroscopic properties of transient species. researchgate.netresearchgate.net

Reaction Pathway Mapping and Energy Profile Calculations

The formation of this compound has been identified as part of the metabolic pathway of benzo[a]pyrene (B130552) in microorganisms like Mycobacterium vanbaalenii PYR-1. osti.gov It is proposed to form from the meta-cleavage of a dihydroxy intermediate of benzo[a]pyrene followed by aromatic-ring closure. mdpi.com

However, detailed computational studies involving reaction pathway mapping and the calculation of energy profiles for the biotransformation of benzo[a]pyrene leading to this compound are not available in the current body of research. Such studies, which have been performed for the degradation of benzo[a]pyrene by other radicals acs.org, would provide critical insights into the thermodynamics and kinetics of its formation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can predict spectroscopic data, which aids in the identification and characterization of chemical compounds. nih.govuni-bonn.denih.gov Time-dependent DFT (TD-DFT) is commonly used for predicting UV-Vis spectra, while methods like Gauge-Including Atomic Orbital (GIAO) are used for NMR chemical shift predictions. nih.govaip.orgliverpool.ac.ukarxiv.org

While experimental ¹H NMR assignments for this compound have been reported, there is no evidence of theoretical predictions of its NMR chemical shifts or its UV-Vis spectrum in the literature. Predictive studies on related polycyclic aromatic hydrocarbons and lactones have been conducted, demonstrating the potential of these computational tools. nih.govosti.govxmu.edu.cn

Theoretical Studies on Aromaticity and Heteroatom Influence

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated molecules. acs.org Computational methods, such as the Nucleus-Independent Chemical Shift (NICS), are used to quantify the aromaticity of different rings within a polycyclic system and to understand the influence of heteroatoms. unirioja.es

There is a lack of specific theoretical studies on the aromaticity of this compound and the influence of the oxygen heteroatom and the lactone group on its electronic structure. Research on other heteroatom-doped polycyclic aromatic hydrocarbons has shown that the type and position of the heteroatom can significantly alter the electronic properties and aromaticity of the system. mdpi.com

Assessment of Aromatic Stabilization Energy

Aromatic stabilization energy (ASE) is a key quantitative measure of aromaticity, reflecting the enhanced stability of a cyclic, conjugated system compared to a hypothetical non-aromatic analogue. acs.org Various computational methods, including those based on homodesmotic and isodesmic reactions, are utilized to calculate ASE. ualberta.camdpi.com These calculations provide insight into the thermodynamic stability of aromatic compounds.

A thorough search of scientific databases and computational chemistry literature reveals a lack of specific studies that have calculated the aromatic stabilization energy of this compound. While methodologies for calculating ASE for a wide range of aromatic and anti-aromatic systems are well-established, their application to this particular heterocyclic PAH has not been reported in the available literature.

Impact of the Oxa- and Ketone Moieties on Electronic Delocalization

The introduction of heteroatoms and functional groups into a PAH framework can significantly influence its electronic properties. researchgate.net The oxa- (ether) and ketone (carbonyl) moieties in this compound are expected to alter the π-electron delocalization across the polycyclic system compared to its parent hydrocarbon, benzo[def]chrysene. The electronegativity of the oxygen atoms can induce charge polarization and modify the energies of the frontier molecular orbitals (HOMO and LUMO). msu.edu

Despite the recognized importance of such substitutions, specific computational studies detailing the impact of the oxa- and ketone groups on the electronic delocalization of this compound are not found in the current body of scientific literature. General principles suggest that the ketone group, being electron-withdrawing, would influence the charge distribution, while the ether oxygen could participate in resonance, but quantitative analyses for this molecule are absent. msu.edumsu.edu

Simulation of Enzyme-Substrate Interactions

The metabolism of PAHs in biological systems is often mediated by enzymes, such as those from the cytochrome P450 (CYP) superfamily. jst.go.jpinflibnet.ac.in Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for studying how these substrates bind to and interact with the active sites of enzymes. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations of Ligand Binding

Molecular dynamics simulations provide a dynamic view of the interaction between a ligand and a protein, offering insights into the conformational changes and stability of the enzyme-substrate complex over time. frontiersin.orgmdpi.com These simulations can help to understand the binding process at an atomic level. nih.gov

Specific MD simulation studies for this compound binding to any enzyme are not available in the published literature. While numerous studies have applied MD simulations to understand the binding of other PAHs and small molecules to various enzymes, this particular compound has not been the subject of such an investigation. nih.govnih.gov

Docking Studies for Substrate-Enzyme Complex Formation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. jyu.fi It is widely used in drug discovery and to study the interactions between substrates and enzymes, providing information on binding affinity and key interacting residues. nih.govnih.gov

A review of the literature indicates that no specific molecular docking studies have been published for this compound with any enzyme targets. General docking studies on other PAHs with metabolic enzymes like laccase and dioxygenases have been performed to understand their degradation pathways, but similar analyses for this compound are currently unavailable. mdpi.comtandfonline.com

While this compound is recognized as a compound of interest with potential applications, there is a significant deficit in the publicly available scientific literature regarding its detailed computational and theoretical investigation. The specific areas of aromatic stabilization energy, the electronic impact of its heteroatomic moieties, and its interactions with enzymes through molecular dynamics and docking simulations remain unexplored. The absence of such fundamental research highlights an opportunity for future studies to elucidate the physicochemical and biochemical properties of this complex polycyclic aromatic compound.

Chemical Reactivity and Derivatization Studies of 10 Oxabenzo Def Chrysen 9 One

Reactions of the Ketone Moiety

The carbonyl group within the lactone ring of 10-Oxabenzo[def]chrysen-9-one is, in principle, susceptible to reactions typical of ketones and esters.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental class of reactions for carbonyl compounds. masterorganicchemistry.comresearchgate.netmdpi.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net For this compound, this would involve the attack on the C-9 ketone. However, no specific studies detailing the reaction of nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) or cyanide with this compound have been published.

Reduction and Oxidation Processes

The term reduction in organic chemistry often refers to an increase in the number of carbon-hydrogen bonds or a decrease in the number of carbon-oxygen bonds. mdpi.comscirp.org Ketones are commonly reduced to secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While it is chemically plausible that the ketone in this compound could be reduced to the corresponding alcohol, 9-hydroxy-10-oxabenzo[def]chrysene, there are no specific experimental reports of this transformation.

Conversely, oxidation involves an increase in the number of bonds to oxygen or a decrease in bonds to hydrogen. mdpi.comscirp.org Given the already oxidized nature of the parent molecule, further oxidation would likely require harsh conditions and could lead to the degradation of the polycyclic system rather than a controlled functional group transformation. Research literature does not provide specific examples of the oxidation of this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzochrysene Scaffold

The extended aromatic system of the benzo[def]chrysene core should, in theory, be capable of undergoing substitution reactions.

Regioselectivity in Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. oup.com The outcome of such reactions is governed by the electronic effects of the substituents already present on the ring. The lactone ring in this compound contains an oxygen atom and a carbonyl group, both of which would exert directing effects on incoming electrophiles. However, no studies on reactions like halogenation, nitration, or Friedel-Crafts reactions have been performed on this molecule to determine the regioselectivity of substitution.

Nucleophilic aromatic substitution (SNA_r) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. It is unclear whether the inherent electronic properties of the this compound scaffold would facilitate this type of reaction, and no experimental data is available.

Functional Group Interconversions

Functional group interconversions are reactions that transform one functional group into another. Beyond the potential reduction of the ketone, other interconversions could be envisioned on derivatives of this compound. For instance, if a nitro derivative were synthesized via EAS, it could subsequently be reduced to an amino group. One study noted the use of a silylation reagent to derivatize the compound for analytical purposes, which represents a simple functional group modification, but this was not for synthetic applications. nih.gov There is no broader research available on the functional group interconversions for this specific compound.

Cycloaddition Reactions Involving the Polycyclic System

Cycloaddition reactions, such as the Diels-Alder reaction, involve the concerted formation of a cyclic molecule from two or more unsaturated molecules. The polycyclic aromatic system of this compound contains multiple double bonds that could potentially participate in such reactions. However, the aromaticity of the system makes it less reactive in cycloadditions compared to isolated alkenes. There are currently no published reports of this compound or its derivatives undergoing cycloaddition reactions.

Photochemical and Photophysical Reactivity

The extended π-conjugated system of this compound suggests that it can absorb ultraviolet (UV) and visible light, leading to excited electronic states with distinct reactivity. nih.gov The photochemical behavior of PAHs and their derivatives is a critical area of study due to their environmental prevalence and potential for light-induced transformations. nih.gov

Upon absorption of a photon, a molecule of this compound would be promoted from its ground singlet state (S₀) to an excited singlet state (Sₙ). libretexts.orgwikipedia.org In quantum mechanics, a singlet state is one in which all electron spins are paired. wikipedia.org From the initially populated higher excited singlet states, the molecule typically undergoes rapid internal conversion and vibrational relaxation to the lowest excited singlet state (S₁).

From the S₁ state, the molecule has several pathways to return to the ground state. One of these is fluorescence, the emission of a photon. libretexts.org Another is a radiationless transition to a triplet excited state (T₁) through a process called intersystem crossing (ISC). edinst.com A triplet state is characterized by having two unpaired electrons with parallel spins. wikipedia.org The efficiency of ISC is influenced by the molecular structure and the presence of heavy atoms.

The triplet state is typically longer-lived than the singlet state and can participate in various photochemical reactions, such as energy transfer to molecular oxygen to generate reactive singlet oxygen. wikipedia.org The photochemical reactivity of PAHs is often mediated by their triplet states. nih.gov

Fluorescence is the light emitted as a molecule relaxes from its excited singlet state (S₁) to the ground state (S₀). libretexts.orglibretexts.org It is a relatively fast process, with typical lifetimes in the nanosecond range. libretexts.org The fluorescence spectrum provides information about the electronic structure of the molecule. For polycyclic aromatic compounds, fluorescence is a common phenomenon. libretexts.org

Phosphorescence is the emission of light from the excited triplet state (T₁) as the molecule returns to the ground singlet state (S₀). edinst.comlibretexts.org Since this transition involves a change in spin multiplicity (a "forbidden" transition), phosphorescence lifetimes are much longer than fluorescence lifetimes, ranging from microseconds to seconds. libretexts.org This longer lifetime allows for the measurement of phosphorescence spectra, often at low temperatures to minimize non-radiative decay pathways. edinst.com

While specific fluorescence and phosphorescence spectra for this compound are not documented in the searched literature, the general characteristics can be inferred from related structures. The presence of the extended aromatic system is expected to result in fluorescence in the UV or visible region of the electromagnetic spectrum. The lactone (pyranone) moiety may influence the emission properties compared to the parent PAH, chrysene (B1668918). The table below presents hypothetical, yet representative, photophysical data for a polycyclic aromatic lactone like this compound, based on typical values for similar compounds. beilstein-journals.orgresearchgate.net

Table 1: Representative Photophysical Data for a Polycyclic Aromatic Lactone

ParameterValueUnit
Absorption Maximum (λ_abs)~350-400nm
Emission Maximum (λ_em, Fluorescence)~420-480nm
Fluorescence Quantum Yield (Φ_F)0.1 - 0.5-
Fluorescence Lifetime (τ_F)1 - 20ns
Phosphorescence Maximum (λ_em, Phosphorescence)~500-600nm
Phosphorescence Lifetime (τ_P)10⁻⁶ - 1s

Note: The data in this table is illustrative and based on general properties of similar compounds, not on experimental measurements of this compound.

Singlet and Triplet State Behavior

Strategies for Synthetic Modification and Analogue Preparation

The development of synthetic routes to modify the core structure of this compound is crucial for exploring structure-activity relationships and developing new materials with tailored properties. smolecule.com While specific derivatization of this compound is not extensively reported, general synthetic strategies for functionalized polycyclic aromatic hydrocarbons and related heterocyclic systems can be applied. nih.govscielo.org.mx

Potential strategies for synthetic modification include:

Electrophilic Aromatic Substitution: The electron-rich aromatic rings of the chrysene backbone could be susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, allowing for the introduction of various functional groups. The regioselectivity of these reactions would be influenced by the electronic effects of the pyranone ring and the existing aromatic system.

Modification of the Lactone Ring: The pyranone ring offers a site for chemical modification. For instance, reduction of the carbonyl group could yield a lactol or, with further reduction, an ether. Ring-opening of the lactone under basic or acidic conditions could provide access to carboxylic acid derivatives, which could then be further functionalized.

Cross-Coupling Reactions: The introduction of a halogen atom onto the aromatic framework would enable a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of various aryl, alkyl, and amino groups.

Total Synthesis of Analogues: A more versatile approach involves the total synthesis of analogues starting from simpler precursors. This allows for greater control over the placement of substituents and the introduction of different functionalities. For example, a benzannulation reaction has been reported for the regiocontrolled synthesis of functionalized chrysenes. nih.gov Multi-component reactions, such as the one-pot synthesis of benzo[c]acridine derivatives, provide an efficient means to construct complex polycyclic systems and could potentially be adapted for the synthesis of this compound analogues. scielo.org.mx A concise method for synthesizing dimethoxybenzo libretexts.orgnih.govoxepino[3,4-b]quinolin-13(6H)-one derivatives has also been developed, showcasing a strategy for building complex heterocyclic structures. scirp.org

These synthetic strategies would allow for the preparation of a library of this compound analogues with modified electronic, photophysical, and biological properties.

Broader Academic Applications and Implications

Contribution to Understanding Environmental Bioremediation Mechanisms

The study of 10-oxabenzo[def]chrysen-9-one provides significant insights into the complex processes of environmental bioremediation, particularly the microbial breakdown of persistent organic pollutants.

Microbial Degradation of Complex PAHs in Contaminated Environments

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent and often carcinogenic environmental contaminants that arise from both natural and man-made combustion processes. nih.gov The microbial degradation of these compounds is a key process in their removal from the environment. mdpi.com Bacteria, in particular, play a crucial role in breaking down PAHs. oup.com The initial step in the aerobic bacterial degradation of PAHs involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. nih.govresearchgate.net This enzymatic action is central to the breakdown of even highly stable, high-molecular-weight PAHs like benzo[a]pyrene (B130552). mdpi.com

The ability of microorganisms to degrade PAHs can be influenced by various factors, including the presence of other organic compounds, which can lead to co-metabolism. mdpi.com Some microbial strains can utilize PAHs as their sole source of carbon and energy, while others require the presence of other growth substrates. mdpi.comoup.com Research has also highlighted the importance of microbial consortia, where different species may work together to achieve more complete degradation of complex PAH mixtures. mdpi.com

Role of this compound in Detoxification Pathways of Parent Compounds

The formation of this compound is a significant step in the detoxification of its parent compound, benzo[a]pyrene. nih.gov Benzo[a]pyrene is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. nih.govmdpi.com This activation is typically carried out by cytochrome P450 enzymes in organisms like mammals, leading to the formation of highly reactive diol epoxides that can bind to DNA and cause mutations. nih.govosti.gov

However, in some bacteria, the metabolic pathway takes a different course, leading to the formation of less harmful products. The bacterium Mycobacterium vanbaalenii PYR-1, for example, metabolizes benzo[a]pyrene through a pathway that includes the formation of this compound. asm.orgresearchgate.netnih.gov This metabolite is formed following an initial dioxygenation at the C-9 and C-10 positions of benzo[a]pyrene, which yields benzo[a]pyrene cis-9,10-dihydrodiol. nih.gov Subsequent dehydration and ring cleavage lead to the formation of the benzocoumarin-like structure of this compound. nih.gov

This transformation is considered a detoxification process because this compound is unlikely to be carcinogenic as it cannot form the bay region diol epoxide that is responsible for the carcinogenicity of the parent compound. nih.gov The formation of this and other metabolites that are less toxic than the original PAH is a crucial aspect of bioremediation. nih.gov The detoxification process often involves a series of enzymatic reactions that convert reactive intermediates into more stable and excretable compounds. mdpi.comnih.gov

The table below summarizes the key enzymes and metabolites involved in the detoxification of benzo[a]pyrene.

Parent CompoundKey EnzymesMajor MetabolitesSignificance
Benzo[a]pyreneDioxygenases, Monooxygenases, Epoxide Hydrolasescis-4,5-Dihydroxy-4,5-dihydrobenzo[a]pyrene, cis-9,10-Dihydroxy-9,10-dihydrobenzo[a]pyrene, this compoundFormation of less toxic metabolites, preventing the formation of carcinogenic diol epoxides.

Potential as a Chemical Scaffold for New Materials or Probes

The unique structure of this compound and related polycyclic aromatic compounds offers potential for the development of novel materials with interesting electronic and photophysical properties.

Exploration in Organic Electronics and Optoelectronics

Pyrene-based materials, which share a structural core with this compound, have garnered significant interest for their applications in organic electronics. researchgate.netuky.edu The planar structure and extensive π-conjugation of pyrene (B120774) and its derivatives lead to high charge carrier mobility and good chemical stability, making them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netresearchgate.net

The electronic and photophysical properties of these materials can be tuned by chemical modification, allowing for the design of materials with specific characteristics. researchgate.netuky.edu For example, the introduction of different functional groups can alter the energy levels of the molecule, affecting its performance as a semiconductor or light-emitting material. researchgate.net Pyrene derivatives have been successfully employed as blue-light-emitting chromophores in OLEDs. uky.eduscirp.org The versatility of pyrene chemistry allows for the construction of a wide range of conjugated systems with potential applications in various electronic devices. uky.edugoogle.com

While direct applications of this compound in this field are not yet established, its pyrene-based scaffold suggests that it could serve as a building block for new organic electronic materials. Further research into the synthesis and characterization of derivatives of this compound could reveal its potential in this rapidly developing area.

Development of Fluorescent Chemical Sensors

The fluorescent properties of polycyclic aromatic hydrocarbons and their derivatives make them promising candidates for the development of chemical sensors. scirp.org Pyrene, for instance, is a well-known fluorescent probe that has been used in a variety of applications, including the study of polymers and biological systems. uky.edu The fluorescence of pyrene is sensitive to its local environment, which allows it to be used to detect changes in polarity, viscosity, and the presence of quenchers.

Recent research has focused on developing fluorescent sensors based on more complex PAH derivatives for the detection of specific analytes. mdpi.comnih.gov For example, phenanthro[9,10-d]imidazole-based sensors have been developed for the detection of ions and other molecules. nih.gov These sensors often rely on processes such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) to produce a measurable change in fluorescence upon binding to the target analyte. nih.gov

Graphene quantum dots (GQDs) have also been utilized to create fluorescent probes for detecting PAHs like pyrene in water. rsc.org These sensors can operate on a "turn-on" mechanism, where the fluorescence is enhanced in the presence of the analyte. rsc.org The development of fluorescent bioreporters, which use genetically engineered bacteria that produce a fluorescent protein in response to a specific chemical, offers another approach to detecting PAHs in complex environmental samples. nih.gov Given the inherent fluorescence of its pyrene core, this compound could potentially be explored as a platform for the design of new fluorescent sensors.

Insights into Enzymatic Catalysis and Biocatalyst Development

The study of the formation and degradation of this compound provides valuable insights into the mechanisms of enzymatic catalysis and can inform the development of new biocatalysts for environmental and industrial applications.

The enzymes involved in the microbial degradation of PAHs, such as dioxygenases, are remarkable catalysts that can perform highly specific reactions under mild conditions. mdpi.comaip.org Understanding how these enzymes recognize and transform their substrates is a key area of research. nih.gov The stereo- and regioselectivity observed in the metabolism of benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1, for example, highlights the precise control that these enzymes exert over chemical reactions. nih.gov

This knowledge can be harnessed for the development of new biocatalysts. frontiersin.orgrsc.org By studying the structure and function of enzymes from organisms that have evolved to live in extreme environments (extremozymes), scientists can identify catalysts that are stable and active under industrial process conditions. frontiersin.org Furthermore, techniques such as enzyme engineering can be used to modify the properties of natural enzymes, creating variants with enhanced activity, stability, or altered substrate specificity. frontiersin.orgopenaccessjournals.com

The detoxification pathways for PAHs in various organisms also provide a rich source of information for understanding enzymatic catalysis. mdpi.comnih.gov The interplay between different enzyme families, such as cytochrome P450s and phase II conjugation enzymes, demonstrates the complexity of metabolic networks. nih.govnih.gov By elucidating these pathways, researchers can gain a deeper understanding of how organisms cope with toxic chemicals and can potentially develop strategies to enhance these detoxification processes for bioremediation purposes. The ability of certain bacteria to produce optically pure dihydrodiols from PAHs also suggests potential applications in the biosynthetic production of valuable chemical intermediates. nih.gov

Mechanistic Understanding of Oxygenase Action

The formation of this compound is a key indicator of a specific metabolic pathway in bacteria, particularly in strains like Mycobacterium vanbaalenii PYR-1. oup.comgrafiati.comnih.gov Research has shown that this compound is not a primary product of BαP oxidation but rather a downstream metabolite, providing crucial evidence for the "9,10 pathway" of BαP degradation. nih.gov

The mechanism is initiated by a dioxygenase enzyme system, which attacks the BαP molecule. oup.com These systems are typically multi-component enzymes that include a reductase, a ferredoxin, and a terminal oxygenase subunit. oup.comresearchgate.net The terminal oxygenase, which contains a Rieske [2Fe–2S] center and a mononuclear non-heme iron atom, is the component that directly interacts with the substrate and determines the enzyme's specificity. oup.com

The process leading to this compound involves several defined steps:

Initial Dioxygenation : The dioxygenase enzyme system catalyzes the incorporation of a dioxygen molecule at the C-9 and C-10 positions of the benzo[a]pyrene molecule. oup.com This initial attack yields benzo[a]pyrene cis-9,10-dihydrodiol as the primary product. oup.comnih.gov

Dehydration and Cleavage : The newly formed dihydrodiol undergoes dehydration to a dihydroxy intermediate. oup.comoup.com

Meta-Cleavage and Ring Closure : Following dehydration, the aromatic ring undergoes meta-cleavage. A subsequent aromatic-ring closure event leads to the final formation of this compound. oup.comoup.com

The identification of this metabolite, alongside other intermediates like cis-4,5-dihydrodiol and cis-11,12-dihydrodiol, confirms that organisms like M. vanbaalenii PYR-1 can oxidize BαP at multiple sites, utilizing a versatile enzymatic arsenal. oup.comgrafiati.com

Implications for Enzyme Engineering and Rational Design

A detailed mechanistic understanding of how enzymes synthesize this compound from a complex, high-molecular-weight PAH like BαP has significant implications for the field of enzyme engineering and rational design. frontiersin.org This knowledge serves as a blueprint for tailoring biocatalysts for specific environmental and industrial applications.

The rational design of enzymes involves predicting beneficial mutations based on the relationship between protein structure and function, followed by site-directed mutagenesis to create variants with improved properties. frontiersin.org The enzymes involved in BαP degradation are prime candidates for such engineering for several reasons:

Enhanced Bioremediation : The natural degradation of persistent pollutants like BαP is often slow. By engineering the key dioxygenases, it is possible to enhance their catalytic activity and efficiency. Rational design strategies can be used to create enzyme variants that degrade BαP more rapidly or with greater stability in environmental conditions. csic.es

Altering Substrate Specificity : The ability of the dioxygenase from M. vanbaalenii PYR-1 to attack the large, five-ring structure of BαP is attributed to a larger active site entrance and the capacity of the active site to accommodate such substrates. nih.gov This structural feature is a key target for engineering. Using computational protein design and molecular dynamics simulations, researchers can modify the active site to either broaden the enzyme's specificity to target a wider range of PAHs or narrow it to selectively transform specific pollutants. frontiersin.orgrsc.org

Guided Mutagenesis : Strategies such as multiple sequence alignment can identify critical amino acid residues that are conserved in enzymes with high activity or specific selectivity. frontiersin.org By comparing the sequences of various PAH-degrading oxygenases, researchers can identify hotspots for mutation. For example, remodeling the interaction network between the substrate and the enzyme's active site can lead to variants with significantly improved performance for specific transformations. frontiersin.org

Ultimately, the study of the formation of this compound provides a model system. It illuminates the structure-function relationships of powerful oxidative enzymes, paving the way for the rational design of next-generation biocatalysts for green chemistry and the synthesis of valuable chemical intermediates. rsc.org

Future Research Trajectories and Methodological Advancements

Discovery of Novel Biosynthetic Routes to 10-Oxabenzo[def]chrysen-9-one Analogues

The known formation of this compound occurs via the microbial biotransformation of benzo[a]pyrene (B130552), notably by organisms such as Mycobacterium vanbaalenii PYR-1. nih.govnih.gov This process involves an initial dioxygenation at the C-9 and C-10 positions, followed by dehydration, meta-cleavage, and ring closure. nih.govoup.com Future research will focus on harnessing and engineering these biological systems to create a diverse library of analogues.

A primary strategy involves the application of advanced genetic engineering tools, such as the CRISPR-Cas9 system, to modify the biosynthetic pathways of host microorganisms. nih.govnih.gov By targeting the genes encoding key enzymes like dioxygenases, researchers can alter their substrate specificity or catalytic activity. This could enable the conversion of a wider range of polycyclic aromatic hydrocarbons (PAHs) into novel lactone structures analogous to this compound. The implementation of CRISPR-Cas9 has already proven successful in engineering Streptomyces species for the overproduction of other complex natural products and could be adapted for this purpose. nih.govencyclopedia.pub

Furthermore, the exploration of extremophiles and other untapped microbial sources from PAH-contaminated environments may reveal novel enzymatic pathways for the synthesis of such compounds. These efforts will be guided by metagenomic screening to identify new catalytic functionalities.

Table 1: Potential Biosynthetic Engineering Strategies for this compound Analogues

Strategy Target Expected Outcome Relevant Technologies
Enzyme Engineering Dioxygenase and monooxygenase genes in host microbes (e.g., Mycobacterium vanbaalenii) Altered substrate specificity, leading to the conversion of different PAHs into novel lactone analogues. Site-directed mutagenesis, Directed evolution, CRISPR-Cas9 gene editing nih.govd-nb.info
Pathway Engineering Regulatory elements of the biotransformation pathway Overproduction of known analogues or activation of silent gene clusters to produce new compounds. CRISPRa/i for transcriptional control, Promoter engineering encyclopedia.pubresearchgate.net
Heterologous Expression Novel dioxygenase genes discovered through metagenomics Production of new analogues in a well-characterized host organism (e.g., E. coli, Saccharomyces cerevisiae). Synthetic biology, Yeast-based expression platforms
Precursor-Directed Biosynthesis Feeding of chemically synthesized, modified PAH precursors to microbial cultures Generation of a diverse range of analogues based on the supplied precursor structure. Organic synthesis, Fermentation technology

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The characterization of this compound has traditionally relied on offline analytical techniques such as High-Performance Liquid Chromatography (HPLC) followed by spectroscopic analysis (UV-visible, Mass Spectrometry, NMR). nih.govoup.com A significant advancement will be the adoption of advanced spectroscopic probes for real-time, in situ monitoring of its formation, whether through biotransformation or chemical synthesis.

Process Analytical Technology (PAT), particularly Raman and Fourier-Transform Infrared (FTIR) spectroscopy, offers the ability to track the concentrations of reactants, intermediates, and products directly within the reaction vessel without the need for sampling. researchgate.net These non-invasive techniques can provide critical kinetic data, identify transient intermediates, and facilitate rapid optimization of reaction conditions. For instance, Raman probes have been successfully integrated into microwave reactors to monitor organic reactions in real time, a methodology that could be adapted for studying the synthesis or transformation of this compound. researchgate.net

Additionally, advanced mass spectrometry techniques like paper spray ionization mass spectrometry (PS-MS) are emerging as powerful tools for the in situ monitoring of reactions, including degradation processes on surfaces. nih.gov

Table 2: Comparison of Spectroscopic Techniques for Reaction Monitoring

Technique Mode Advantages Limitations Potential Application
HPLC-MS/NMR Offline High sensitivity and structural resolution for metabolite identification. nih.govoup.com Time-consuming, provides discrete data points, no real-time information. Final product confirmation and characterization.
Raman Spectroscopy In situ Non-invasive, real-time kinetic data, compatible with aqueous systems (bioreactors). researchgate.net Lower sensitivity for trace components, potential for fluorescence interference. Monitoring biotransformation kinetics in real time.
FTIR Spectroscopy In situ Provides real-time functional group information, highly specific fingerprints. Water absorption can be problematic in aqueous media, probe fouling. Monitoring chemical synthesis in organic solvents.
Paper Spray MS In situ / Online Rapid, high sensitivity, minimal sample preparation, suitable for complex mixtures. nih.gov Primarily qualitative/semi-quantitative, surface-dependent. High-throughput screening of reaction conditions or microbial strains.

Integration of Machine Learning in Predictive Chemistry and Reaction Design

The intersection of machine learning (ML) and computational chemistry is set to revolutionize how research on complex molecules like this compound is conducted. nih.govrsc.org Instead of relying solely on experimental trial and error, predictive models can accelerate the discovery of new reactions and the design of novel molecular structures.

ML algorithms can be trained on large datasets of known chemical reactions and molecular properties to predict the outcomes of new, untested transformations. neurips.cc For this compound, this could involve predicting which PAH precursors might yield stable lactone analogues or forecasting the most effective catalysts and conditions for a desired chemical modification. Models like Message Passing Neural Networks (MPNNs) have already demonstrated the ability to predict quantum chemical properties orders of magnitude faster than traditional Density Functional Theory (DFT) calculations, which can be used to screen potential analogues for desired electronic or photophysical properties. research.googlenih.gov

In the context of reaction design, computational tools can elucidate reaction mechanisms and predict activation energies, providing insights that are difficult to obtain experimentally. uspto.govwikipedia.org This predictive power will guide synthetic chemists in designing efficient routes to novel derivatives of this compound and aid in understanding its potential transformations. openaccessjournals.com

Table 3: Applications of Machine Learning in this compound Research

Application Area Machine Learning Approach Specific Goal
Reaction Prediction Graph-based neural networks, Transformer models Predict the products of reacting this compound with various reagents. nih.gov
Retrosynthesis Template-based or template-free models Propose novel synthetic pathways for complex analogues of the core structure.
Property Prediction Quantitative Structure-Activity Relationship (QSAR), MPNNs Predict electronic, optical, or biological properties of hypothetical analogues to guide synthesis. research.google
Reaction Optimization Bayesian optimization, Reinforcement learning Iteratively suggest experimental conditions (temperature, solvent, catalyst) to maximize reaction yield or selectivity.

Exploration of this compound in Unconventional Chemical Transformations

Future research will explore the reactivity of the this compound scaffold in unconventional chemical transformations to generate novel molecular architectures. The unique fused-ring system, with its electron-rich and electron-deficient regions, presents an intriguing substrate for modern synthetic methods that go beyond traditional oxidation, reduction, or substitution reactions. smolecule.com

Areas of exploration include:

Photocatalysis and Electrochemistry: These methods use light or electricity to drive chemical reactions under mild conditions, often enabling transformations that are difficult to achieve with conventional thermal methods. The extended π-system of this compound makes it a potential candidate for photocatalytic C-H activation or cycloaddition reactions.

Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over reaction parameters, enhanced safety, and the ability to access reactive intermediates that are short-lived in batch processes. This could be used to explore the derivatization of the core structure under a wide range of conditions.

Mechanochemistry: This solvent-free technique uses mechanical force (e.g., ball milling) to induce chemical reactions. It is an environmentally friendly approach that can sometimes lead to different product selectivities compared to solution-phase chemistry.

These unconventional methods could unlock new reaction pathways, leading to the synthesis of derivatives with unique properties suitable for applications in materials science, such as organic electronics or dyes. smolecule.com

Multi-omics Approaches to Elucidate Complete Biotransformation Networks

Understanding the formation of this compound requires a holistic view of the microbial metabolism that produces it. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a system-level understanding of the biotransformation network. acs.orgfrontiersin.org

By applying these techniques to microorganisms like Mycobacterium vanbaalenii PYR-1 during benzo[a]pyrene degradation, researchers can move beyond the identification of a single metabolite to map the entire metabolic landscape. nih.govnih.gov

Genomics identifies the full set of genes, including potential catabolic enzymes.

Transcriptomics (RNA-Seq) reveals which genes are actively expressed in response to the presence of the PAH substrate.

Proteomics identifies the actual proteins (enzymes) present and their abundance.

Metabolomics provides a snapshot of all the small-molecule metabolites, including the target compound and other previously unidentified intermediates and byproducts. researchgate.net

Integrating these data layers can reveal the complete catabolic pathway, its regulatory mechanisms, and how it connects to the host's central metabolism. researchgate.net This comprehensive knowledge is crucial for rational pathway engineering, the discovery of novel enzymes with unique catalytic properties, and understanding the complete fate of PAHs in the environment. acs.orgfrontiersin.org

Table 4: Overview of Multi-Omics Techniques for Biotransformation Analysis

Omics Layer Technology Information Gained Contribution to Research
Genomics Whole Genome Sequencing Complete genetic blueprint of the organism. Identifies all potential genes involved in PAH degradation. frontiersin.org
Transcriptomics RNA-Sequencing Gene expression levels under specific conditions. Reveals which degradation-related genes are upregulated in the presence of benzo[a]pyrene. researchgate.net
Proteomics Mass Spectrometry (LC-MS/MS) Protein identification and quantification. Confirms the translation of key enzymes and identifies their relative abundance. nih.gov
Metabolomics Mass Spectrometry (GC-MS, LC-MS), NMR Comprehensive profile of all small molecules. Identifies this compound, its precursors, and other unknown metabolites in the pathway. acs.org

Q & A

What unresolved questions exist regarding the enzymatic mechanisms forming this compound?

  • Answer : The specificity of bacterial dioxygenases for benzo[a]pyrene’s 9,10-position remains poorly understood. Proposed studies include X-ray crystallography of enzyme-substrate complexes and site-directed mutagenesis to identify active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Oxabenzo[def]chrysen-9-one
Reactant of Route 2
Reactant of Route 2
10-Oxabenzo[def]chrysen-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.